Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate
Overview
Description
Synthesis Analysis
The synthesis of related sodium phosphinates often involves the reaction of specific phosphinic acids with sodium hydroxide or other sodium sources. In the case of closely related compounds, synthesis strategies have included direct reactions between bis(hydroxylmethyl)phosphinic acid and NaOH, leading to complex sodium phosphinates. These synthesis routes emphasize the importance of selecting appropriate reactants and conditions to achieve the desired sodium phosphinate compounds (Murugavel, Shanmugan, & Gogoi, 2010).
Molecular Structure Analysis
Molecular structure analysis of related sodium salts reveals complex coordination and hydrogen bonding networks. For example, a study on a similar sodium salt structure demonstrated two-dimensional polymer chains, where sodium ions are bridged by water molecules and coordinated to oxygen atoms of various functional groups, stabilized by a hydrogen bond network. This intricate structure is critical for understanding the molecular configuration and interactions within similar sodium phosphinate compounds (Kula, Mazur, & Rzączyńska, 2007).
Chemical Reactions and Properties
Chemical reactions involving sodium phosphinates often explore the reactivity of the phosphinate group with various organic and inorganic compounds. These reactions are essential for functionalizing the phosphinate for specific applications or for further synthetic modifications. Studies have indicated that sodium phosphinates can participate in diverse chemical reactions, leading to a wide range of potential products and applications.
Physical Properties Analysis
Physical properties of sodium phosphinates, such as solubility, thermal stability, and crystalline structure, are crucial for their practical application. For instance, the thermal analysis of related compounds has shown that they exhibit dehydration and decomposition at specific temperatures, which is vital for their processing and storage (Kula, Mazur, & Rzączyńska, 2007).
Scientific Research Applications
In the field of drug development , Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate can be used in the synthesis of azo dye derivatives incorporating heterocyclic scaffolds. These derivatives have various biological and pharmacological applications such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties . Another application in drug development involves the use of phosphonates and phosphonate prodrugs. Compounds with a phosphonate group, like Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate, serve as suitable non-hydrolyzable phosphate mimics in various biomedical applications .
In the field of nanotechnology , Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate can be used in the synthesis of multifunctional targets. Primary amines, like Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate, are unique because they can accommodate two such groups. This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
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Dual Protection of Amino Functions
- Field: Organic Chemistry
- Application: Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate can be used in the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides .
- Method: The specific method would depend on the particular synthetic project, but generally involves the conversion of an amino function to a tert-butyl carbamate .
- Results: This method facilitates the synthesis of multifunctional targets, particularly when amino functions are involved .
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Synthesis of 3-(Bromoacetyl)coumarin Derivatives
- Field: Medicinal Chemistry
- Application: Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate can be used in the synthesis of 3-(bromoacetyl)coumarin derivatives .
- Method: The specific method would depend on the particular synthetic project, but generally involves the use of 3-(bromoacetyl)coumarins as versatile building blocks .
- Results: This method enables the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
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Prevention of Bone Loss
- Field: Medical Research
- Application: Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate, as a type of hydroxy bisphosphonate, can be used for the prevention of bone loss, especially in osteoporotic disease .
- Method: The specific method would depend on the particular medical treatment plan, but generally involves the administration of hydroxy bisphosphonates .
- Results: This method has proven to be effective for the prevention of bone loss .
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Protection of Amino Functions
- Field: Organic Chemistry
- Application: Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate can be used in the protection of amino functions .
- Method: The specific method would depend on the particular synthetic project, but generally involves the conversion of an amino function to a tert-butyl carbamate .
- Results: This method facilitates the synthesis of multifunctional targets, particularly when amino functions are involved .
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Synthesis of Azo Dye Derivatives
- Field: Medicinal Chemistry
- Application: Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate can be used in the synthesis of azo dye derivatives incorporating heterocyclic scaffolds .
- Method: The specific method would depend on the particular synthetic project, but generally involves the use of azo dyes as versatile building blocks .
- Results: This method enables the preparation of derivatives with various biological and pharmacological applications such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .
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Prevention of COVID-19
- Field: Medical Research
- Application: Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate, as a type of phosphonate, has been reported in the COVID-19 pandemic .
- Method: The specific method would depend on the particular medical treatment plan, but generally involves the administration of phosphonates .
- Results: This method has shown potential in the prevention of COVID-19 .
properties
IUPAC Name |
sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO5P.Na/c1-5(7)6(8)3-2-4-12(9,10)11;/h8H,2-4H2,1H3,(H2,9,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFXFDGYDKNWMD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCP(=O)(O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NNaO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635413 | |
Record name | Sodium hydrogen {3-[acetyl(hydroxy)amino]propyl}phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate | |
CAS RN |
73226-73-0 | |
Record name | Sodium hydrogen {3-[acetyl(hydroxy)amino]propyl}phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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